7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic compound that belongs to the class of tetrahydro-1H-pyrido[4,3-b]indoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents and tosyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes .
Scientific Research Applications
7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its anti-tumor and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Lacks the fluorine and tosyl groups.
8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Similar structure but with a fluorine atom at a different position.
Uniqueness
The presence of both the fluorine and tosyl groups in 7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole enhances its biological activity and specificity compared to similar compounds. These modifications can improve its binding affinity to molecular targets and increase its stability under physiological conditions .
Properties
Molecular Formula |
C18H17FN2O2S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
7-fluoro-5-(4-methylphenyl)sulfonyl-1,2,3,4-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C18H17FN2O2S/c1-12-2-5-14(6-3-12)24(22,23)21-17-8-9-20-11-16(17)15-7-4-13(19)10-18(15)21/h2-7,10,20H,8-9,11H2,1H3 |
InChI Key |
WOVAWKKMRFPCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(CNCC3)C4=C2C=C(C=C4)F |
Origin of Product |
United States |
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